N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-butyl-6-oxopyridazine-3-carboxamide;hydrochloride
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including an indene, a pyridazine, and a carboxamide . It’s likely that this compound has specific properties and reactivities based on these functional groups .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions . For example, cyclohexane derivatives can be synthesized through diastereoselective nucleophilic substitution of chiral, non-racemic bromocyclopropanes .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the stereochemistry at its chiral centers .
Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the carboxamide group could participate in condensation reactions, and the pyridazine ring could undergo electrophilic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and stereochemistry . For example, the presence of polar carboxamide and pyridazine groups could impact its solubility and reactivity.
Scientific Research Applications
Heterocyclic Compound Synthesis
Research into enaminonitriles and similar heterocyclic compounds has shown their versatility as key intermediates in the synthesis of various heterocyclic derivatives, including pyrazoles, pyridines, and pyrimidines. These compounds are characterized by their complex reactions with hydrazine hydrate, malononitrile, and other agents to form a wide array of derivatives with potential biological activities (Fadda et al., 2012).
Antimicrobial and Anticancer Activity
The synthesis of heteroarylquinolines and their derivatives demonstrates a methodological approach to creating compounds with notable antibacterial and anticancer activities. By manipulating the chemical structure, such as through the addition of aromatic aldehydes, researchers have been able to fine-tune the biological activity of these compounds, showcasing the potential of heterocyclic chemistry in therapeutic development (Bondock & Gieman, 2015).
Cytotoxicity Studies
Further investigations into aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have expanded the understanding of these compounds' cytotoxic effects against cancer cells. Such research underscores the importance of structural variation in enhancing the anticancer efficacy of synthetic compounds, offering insights into their potential use in cancer treatment (Hassan, Hafez, & Osman, 2014).
Novel Applications in Dyeing and Biological Activity
The development of arylazothiazole disperse dyes containing selenium for dyeing polyester fibers illustrates a unique application of heterocyclic chemistry. These dyes not only serve functional purposes in the textile industry but also exhibit antioxidant, antitumor, and antimicrobial activities, highlighting the multifunctional nature of such compounds (Khalifa et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-butyl-6-oxopyridazine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2.ClH/c1-2-3-10-22-16(23)9-8-14(21-22)18(24)20-15-11-12-6-4-5-7-13(12)17(15)19;/h4-9,15,17H,2-3,10-11,19H2,1H3,(H,20,24);1H/t15-,17-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHYZELYORLYEQ-SSPJITILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C=CC(=N1)C(=O)NC2CC3=CC=CC=C3C2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)C=CC(=N1)C(=O)N[C@@H]2CC3=CC=CC=C3[C@H]2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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